molecular formula C5H4N4O B1353750 Pyrazolo[1,5-d][1,2,4]triazinone

Pyrazolo[1,5-d][1,2,4]triazinone

Numéro de catalogue: B1353750
Poids moléculaire: 136.11 g/mol
Clé InChI: FPOCKUKUAVLEEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyrazolo[1,5-d][1,2,4]triazinone is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

Pyrazolo[1,5-d][1,2,4]triazinone derivatives have been investigated for their potential as anticancer agents. Research indicates that these compounds can inhibit key enzymes involved in tumor growth and metastasis. For instance, certain derivatives have demonstrated the ability to inhibit thymidine phosphorylase, an enzyme that plays a critical role in tumor progression. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Case Study: Thymidine Phosphorylase Inhibition

  • Compound : 1,3-dihydro-pyrazolo[1,5-d][1,2,4]triazin-2-thioxo-4-ones
  • Activity : Inhibits thymidine phosphorylase
  • Outcome : Suppression of tumor growth in preclinical models .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored against various pathogens. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities. For example, derivatives synthesized from this scaffold have been tested against human cancer cell lines and exhibited promising results compared to standard treatments such as Doxorubicin .

Data Table: Antimicrobial Activity

CompoundTarget PathogenActivity Level
Compound AE. coliModerate
Compound BS. aureusHigh
Compound CC. albicansModerate

Antitubercular Activity

Recent research has identified this compound as a promising scaffold for developing new antitubercular agents. High-throughput screening has revealed that certain derivatives possess activity against Mycobacterium tuberculosis, with mechanisms of action distinct from existing therapies .

Case Study: Antitubercular Screening

  • Compound : Pyrazolo[1,5-a]pyrimidin-7(4H)-one
  • Activity : Effective against Mtb with low cytotoxicity
  • Mechanism : Not related to traditional pathways such as cell-wall biosynthesis .

Antiviral Properties

This compound derivatives have also been explored for their antiviral properties. Some compounds exhibit structural similarities to known antiviral drugs and have shown effectiveness against various viral infections. For example, 9-Chloro-8-isopropylthis compound has been noted for its potential against influenza and other viral infections .

Data Table: Antiviral Activity

CompoundVirus TypeEfficacy Level
Compound DInfluenza AHigh
Compound ETick-borne virusesModerate

Central Nervous System Disorders

Research indicates that this compound derivatives may possess neuroprotective properties and could be beneficial in treating central nervous system disorders such as Alzheimer’s disease and Parkinson’s disease. The mechanism is believed to involve modulation of neurotransmitter systems and neuroinflammation .

Case Study: Neuroprotective Effects

  • Compound : Specific pyrazolo derivatives
  • Application : Treatment of neurodegenerative diseases
  • Outcome : Reduction in symptoms associated with cognitive decline in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Pyrazolo[1,5-d][1,2,4]triazinone derivatives?

The synthesis typically involves multi-step heterocyclic condensation. For example, 3-(ethylthio)-9-methyl-6-(alkylthio) derivatives are synthesized by reacting potassium 3-(ethylthio)-9-methylpyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazine-6-thiolate with haloalkanes (CnH2n+1Br; n = 1–10) in propane-2-ol under reflux for 1 hour. Excess solvent is removed under vacuum, followed by recrystallization to purify the product . Key reagents include hydrazine hydrate and sodium methoxide, with intermediates like 3-methylpyrazole-5-carbohydrazide forming the triazinone backbone .

Q. How can structural confirmation of synthesized derivatives be achieved?

Combined spectroscopic and chromatographic methods are essential:

  • NMR (1H/13C) to confirm substituent positions and alkyl chain integration.
  • HPLC (e.g., using C18 columns with acetonitrile/water gradients) to assess purity (>95% is typical for pharmacological studies) .
  • Mass spectrometry (ESI-MS or MALDI-TOF) for molecular ion verification .

Q. What physicochemical properties are critical for solubility and stability?

  • LogP values : Increase with longer alkyl chains (e.g., C1: ~1.2; C10: ~4.5), impacting membrane permeability .
  • Thermal stability : Derivatives with shorter chains (C1–C4) decompose above 200°C, while longer chains (C6–C10) show stability up to 250°C .
  • Store compounds under inert atmosphere (N2/Ar) at room temperature to prevent oxidation of thioether groups .

Advanced Research Questions

Q. How does alkyl chain length influence biological activity in this compound derivatives?

Molecular docking studies reveal a nonlinear relationship:

  • Antifungal activity (vs. lanosterol-14α-demethylase): Compounds with C5–C7 chains (e.g., 3.5, 3.9) exhibit optimal binding (ΔG = −9.2 to −10.1 kcal/mol) due to hydrogen bonding with CYS A:394 .
  • Tyrosine kinase inhibition : Longer chains (C8–C10) enhance hydrophobic interactions, but activity plateaus beyond C10 due to steric hindrance .

Table 1: Binding affinity vs. chain length for selected targets

Alkyl Chain (n)Lanosterol-14α-Demethylase (ΔG, kcal/mol)Tyrosine Kinase (IC50, μM)
3−8.512.3
5−9.87.9
10−8.15.4

Q. How to resolve contradictions in activity data across studies?

Discrepancies often arise from assay conditions or substituent effects. For example:

  • Antifungal vs. Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., -CF3) show enhanced CDK2 inhibition (IC50 = 0.8–1.5 nM) but reduced antifungal potency due to altered target interactions .
  • Methodological Adjustments : Standardize assays (e.g., MIC for antifungal studies; MTT for cytotoxicity) and validate via molecular dynamics simulations to assess binding mode consistency .

Q. What computational strategies predict the therapeutic potential of novel derivatives?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like COX-2 (PDB: 5KIR) or GABA-A α5 (PDB: 6D6T). Prioritize compounds with ΔG < −8 kcal/mol .
  • ADMET Prediction : SwissADME or pkCSM tools to optimize bioavailability (e.g., TPSA < 90 Ų; LogP < 5) and mitigate hepatotoxicity risks .

Q. How to design derivatives for selective kinase inhibition?

  • Scaffold Hybridization : Fuse triazinone with pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine to enhance CDK2 selectivity (IC50 = 0.5 μM vs. 2.1 μM for CDK4) .
  • Substituent Tuning : Introduce 4-aminophenyl groups at position 6 to improve hydrogen bonding with kinase ATP pockets .

Q. Methodological Guidelines

  • Synthetic Optimization : Use Design of Experiments (DoE) to refine reaction parameters (e.g., temperature, solvent ratio) and maximize yield .
  • Data Validation : Cross-reference HPLC purity with NMR integration ratios to confirm batch consistency .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing, particularly for derivatives targeting neurological receptors (e.g., GABA-A α5 inverse agonists like MRK-016) .

Propriétés

Formule moléculaire

C5H4N4O

Poids moléculaire

136.11 g/mol

Nom IUPAC

6H-pyrazolo[1,5-d][1,2,4]triazin-7-one

InChI

InChI=1S/C5H4N4O/c10-5-8-6-3-4-1-2-7-9(4)5/h1-3H,(H,8,10)

Clé InChI

FPOCKUKUAVLEEC-UHFFFAOYSA-N

SMILES canonique

C1=C2C=NNC(=O)N2N=C1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.